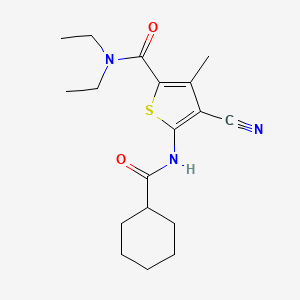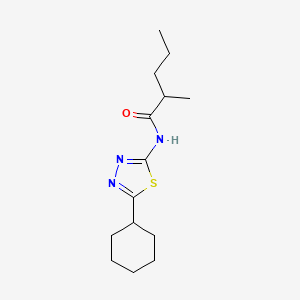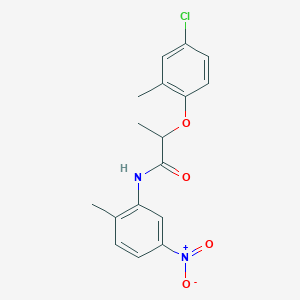![molecular formula C22H24N2O6S B4032583 METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE](/img/structure/B4032583.png)
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE
Overview
Description
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its intricate structure, which includes multiple functional groups such as methoxycarbonyl, anilino, oxopropyl, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, bromination, and nitration reactions to introduce various substituents onto a benzene ring . The reaction conditions often require specific catalysts such as FeBr3 for bromination and AlCl3 for alkylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions can vary, but they often require specific temperatures and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[3-[3-(2-methoxycarbonylanilino)-3-oxopropyl]sulfanylpropanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-29-21(27)15-7-3-5-9-17(15)23-19(25)11-13-31-14-12-20(26)24-18-10-6-4-8-16(18)22(28)30-2/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZWMOJDOFNRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4032513.png)

![2-[(2,6-dichlorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4032535.png)


![2-fluoro-N-{3-[(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4032552.png)
![6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4032554.png)
![1,1'-Benzene-1,4-diylbis[3-(tetrahydrofuran-2-ylmethyl)urea]](/img/structure/B4032565.png)
![N-[3-chloro-4-(propionylamino)phenyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B4032572.png)
![1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE](/img/structure/B4032578.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]methanamine](/img/structure/B4032589.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4032592.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide](/img/structure/B4032600.png)

